

Ethyl 4-piperidinecarboxylate: A Versatile Scaffold in Modern Agrochemical Research and Development

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 4-piperidinecarboxylate*

Cat. No.: B042408

[Get Quote](#)

Abstract: **Ethyl 4-piperidinecarboxylate** is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active molecules.^[1] Its unique structural features, including a modifiable secondary amine and a versatile ester functional group, make it an invaluable intermediate for creating novel agrochemicals.^{[1][2]} This guide provides an in-depth technical exploration of the role of **ethyl 4-piperidinecarboxylate** in agrochemical research, with a focus on its application in the development of innovative fungicides, insecticides, and herbicides. We will delve into synthetic protocols, structure-activity relationships, and the mechanistic basis for the biological activity of the resulting compounds, offering field-proven insights for researchers in agrochemical discovery and development.

The Significance of the Piperidine Moiety in Agrochemicals

The piperidine ring is a "privileged scaffold" in both medicinal and agrochemical chemistry.^{[3][4]} This six-membered nitrogen-containing heterocycle is prevalent in numerous commercial pesticides and serves as a cornerstone for the development of new active ingredients.^[3] The inclusion of a piperidine moiety in a molecule can confer several advantageous properties:

- Enhanced Metabolic Stability: The saturated ring is often more resistant to metabolic degradation compared to aromatic systems, potentially leading to longer-lasting effects in the target organism.^{[3][4]}

- Improved Physicochemical Properties: The nitrogen atom can be protonated, which increases water solubility and can facilitate transport through biological membranes.[3][4]
- Structural Flexibility: The piperidine ring's flexible chair-boat conformations allow the molecule to adapt and bind effectively to the active sites of target proteins and enzymes.[3]

These attributes have led to the widespread use of piperidine-containing compounds in the development of fungicides, insecticides, and herbicides, making it a structure of high interest in the agrochemical industry.[3][5]

Ethyl 4-piperidinecarboxylate: The Core Building Block

Ethyl 4-piperidinecarboxylate, also known as ethyl isonipecotate, is the premier starting material for introducing the 4-substituted piperidine core.[6]

Physicochemical Properties

Property	Value	Reference(s)
CAS Number	1126-09-6	[7][8]
Molecular Formula	C ₈ H ₁₅ NO ₂	[7][9]
Molecular Weight	157.21 g/mol	[7][8]
Appearance	Clear colorless to slightly brown liquid	[8][10]
Boiling Point	204 °C	[8]
Density	1.02 g/mL at 25 °C	[8]
Refractive Index	n _{20/D} 1.459	[8]

Chemical Structure

Caption: Chemical Structure of **Ethyl 4-piperidinecarboxylate**.

Synthetic Utility in Agrochemical Development

Ethyl 4-piperidinecarboxylate is a bifunctional molecule, offering two primary sites for chemical modification: the secondary amine (piperidine nitrogen) and the ethyl ester group. This duality allows for the construction of complex molecular architectures through sequential or orthogonal synthetic strategies.

Caption: Key synthetic transformations of **Ethyl 4-piperidinecarboxylate**.

Case Studies in Agrochemical Synthesis Fungicides: The Quest for Novel SDHIs

Many modern fungicides function by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial electron transport chain of fungi. The piperidine scaffold is a key component in several potent SDH inhibitors.^[11] Researchers have successfully synthesized analogues of commercial fungicides like Boscalid by incorporating the piperidine moiety to explore new chemical space and overcome potential resistance.^{[12][13]}

This protocol describes the synthesis of a key intermediate, piperidine-4-carbohydrazide, which can then be coupled with various moieties to create a library of potential fungicides.^[11]

- Step 1: Hydrazinolysis of **Ethyl 4-piperidinecarboxylate**
 - To a solution of **Ethyl 4-piperidinecarboxylate** (10 mmol) in ethanol (50 mL), add hydrazine hydrate (80% solution, 50 mmol).
 - Rationale: Hydrazine hydrate is a strong nucleophile that directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the more stable hydrazide through nucleophilic acyl substitution. Ethanol is a suitable polar protic solvent for this reaction.
 - Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
 - After completion (typically 4-6 hours), cool the reaction mixture to room temperature.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - Triturate the resulting residue with diethyl ether to precipitate the product.

- Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield piperidine-4-carbohydrazide as a white solid.
- Step 2: Coupling with a Quinazolinyl Moiety (Example)
 - The resulting piperidine-4-carbohydrazide can be further reacted with an appropriate electrophile, such as a substituted quinazoline chloride, in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane (DCM) to form the final active compound. [\[11\]](#)

The resulting compounds are then tested for their ability to inhibit the growth of various pathogenic fungi.

Compound	Target Fungus	EC ₅₀ (µg/mL)	Reference	Reference
			Fungicide (Boscalid)	
			EC ₅₀ (µg/mL)	
A13	Rhizoctonia solani	0.83	0.96	[11]
A41	Rhizoctonia solani	0.88	0.96	[11]
A13	Verticillium dahliae	1.12	> 50	[11]

EC₅₀: The concentration of a compound that causes a 50% reduction in fungal growth.

Molecular docking studies have shown that these types of compounds can embed deeply into the active pocket of the SDH enzyme, forming key interactions with amino acid residues like SER39 and ARG43, thus inhibiting its function and leading to fungal cell death.[\[11\]](#)

Insecticides: Leveraging Structure-Activity Relationships

The piperidine ring is a core component of many natural and synthetic insecticides.[\[5\]](#)[\[14\]](#) The natural alkaloid piperine, found in black pepper, and its derivatives have shown significant

insecticidal properties.[\[15\]](#)[\[16\]](#) Structure-activity relationship (SAR) studies are crucial for optimizing the insecticidal potency of these compounds.

Research on derivatives of piperidine against the yellow fever mosquito, *Aedes aegypti*, has revealed key insights:[\[14\]](#)[\[17\]](#)

- **Influence of Substituent:** The type of chemical group attached to the piperidine ring significantly alters toxicity. For instance, an ethyl group generally confers higher toxicity than a methyl group, which in turn is more toxic than a larger benzyl group.[\[17\]](#)
- **Positional Effects:** The position of the substituent on the ring is critical. Toxicity generally follows the order: position 2 > position 3 > position 4.[\[17\]](#)

Compound	Position of Moiety	Moiety	24-h LD ₅₀ (µg per mosquito)	Reference
2-ethyl-piperidine	2	Ethyl	0.8	[14] [17]
3-ethyl-piperidine	3	Ethyl	>1.0 (approx.)	[17]
4-ethyl-piperidine	4	Ethyl	>2.0 (approx.)	[17]
2-benzyl-piperidine	2	Benzyl	12.9	[17]
4-benzyl-piperidine	4	Benzyl	29.2	[14] [17]

LD₅₀: The dose of a compound that is lethal to 50% of the tested population.

Caption: Key SAR findings for piperidine-based insecticides.

Herbicides: Building Blocks for Picolinamide Compounds

Picolinic acid and its derivatives are a significant class of synthetic auxin herbicides.[\[18\]](#)[\[19\]](#)

Ethyl 4-piperidinecarboxylate serves as a valuable intermediate in the synthesis of novel picolinamide herbicides. The general strategy involves creating a piperidine-containing amine intermediate, which is then coupled with an activated picolinic acid derivative.

The synthesis typically involves a multi-step process where the piperidine nitrogen is first functionalized, and then the resulting amine is used in an amide coupling reaction.

Caption: General workflow for synthesizing picolinamide herbicides.

Conclusion and Future Outlook

Ethyl 4-piperidinecarboxylate has proven to be a remarkably versatile and indispensable building block in the field of agrochemical research.^[1] Its bifunctional nature allows for the creation of diverse and complex molecular structures, leading to the discovery of potent fungicides, insecticides, and herbicides. The insights gained from SAR studies continuously guide the rational design of next-generation pesticides with improved efficacy and safety profiles.

Future research will likely focus on the development of more sustainable and environmentally benign synthetic routes.^[20] Furthermore, as chirality is known to greatly influence biological activity, the exploration of enantiomerically pure piperidine derivatives will be a key area for developing more selective and effective agrochemicals with reduced environmental impact.^[12] The foundational role of **ethyl 4-piperidinecarboxylate** ensures it will remain a central component in the toolkit of agrochemical scientists for years to come.

References

- Research progress on piperidine-containing compounds as agrochemicals. (2024). Chinese Chemical Letters.
- Ethyl 4-piperidinecarboxyl
- Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of *Aedes aegypti* (Diptera: Culicidae). (2007). Journal of Medical Entomology.
- Synthesis of Piperidines | Request PDF. (2025).
- Structure-Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of *Aedes aegypti* (Diptera: Culicidae). (2007). DTIC.
- Ethyl 4-amino-1-piperidinecarboxyl
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
- Research progress on piperidine-containing compounds as agrochemicals. (2024).
- Design, synthesis, and insecticidal activity evaluation of piperine deriv
- Design, synthesis, and insecticidal activity evaluation of piperine deriv
- PIPERIDINE - Ataman Kimya. (n.d.).

- **Ethyl 4-piperidinecarboxylate** 1126-09-6 wiki - Guidechem. (n.d.). Guidechem.
- Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. (2024). PubMed.
- Process for synthesis of picolinamides. (2021).
- Design, Synthesis, Fungicidal Activity, and Unexpected Docking Model of the First Chiral Boscalid Analogues Containing Oxazolines. (2016). PubMed.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
- **Ethyl 4-piperidinecarboxyl**
- Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same. (n.d.).
- **ETHYL 4-PIPERIDINECARBOXYLATE** - precisionFDA. (n.d.). precisionFDA.
- **Ethyl 4-piperidinecarboxylate** Eight Chongqing Chemdad Co. , Ltd. (n.d.). chemdad.com.
- **Ethyl 4-Piperidinecarboxylate** 1126-09-6 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.). TCI Chemicals.
- **Ethyl 4-Piperidinecarboxylate** | Piperidines - Ambeed.com. (n.d.). Ambeed.com.
- **Ethyl 4-piperidinecarboxylate** | C8H15NO2 | CID 70770 - PubChem. (n.d.). PubChem.
- Ethyl isonipecotate 98 1126-09-6 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- **Ethyl 4-piperidinecarboxylate** | 1126-09-6 - ChemicalBook. (n.d.). ChemicalBook.
- 1126-09-6|Ethyl piperidine-4-carboxyl
- Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. (2018). Reaction Chemistry & Engineering (RSC Publishing).
- Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PubMed.
- Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PMC - NIH.
- A novel process concept for the three step Boscalid® synthesis. (2018). RSC Publishing.
- 1126-09-6 **Ethyl 4-piperidinecarboxylate** AKSci J98581. (n.d.). AK Scientific, Inc..
- **Ethyl 4-Piperidinecarboxylate** at best price in Vapi by Triveni Chemicals | ID - IndiaMART. (n.d.). IndiaMART.
- **Ethyl 4-Piperidinecarboxylate** 1126-09-6 | TCI AMERICA. (n.d.). TCI AMERICA.
- Design, Synthesis, Fungicidal Activity and Unexpected Docking Model of the First Chiral Boscalid Analogues Containing Oxazolines | Request PDF. (2025).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. イソニペコチニ酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. GSRS [precision.fda.gov]
- 8. Ethyl 4-piperidinecarboxylate Eight Chongqing Chemdad Co. , Ltd [chemdad.com]
- 9. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
- 11. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Fungicidal Activity, and Unexpected Docking Model of the First Chiral Boscalid Analogues Containing Oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Frontiers | Design, synthesis, and insecticidal activity evaluation of piperine derivatives [frontiersin.org]
- 16. Design, synthesis, and insecticidal activity evaluation of piperine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC
[pmc.ncbi.nlm.nih.gov]
- 20. A novel process concept for the three step Boscalid® synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Ethyl 4-piperidinocarboxylate: A Versatile Scaffold in Modern Agrochemical Research and Development]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042408#use-of-ethyl-4-piperidinocarboxylate-in-agrochemical-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com